

Comprehensive Application Notes and Protocols: Calteridol Calcium Reaction Stoichiometry and Solvent Optimization

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Compound Focus: Calteridol calcium

CAS No.: 121915-83-1

Cat. No.: S3334718

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Introduction to Calteridol Calcium

Chemical Background and Pharmaceutical Significance

Calteridol Calcium (CAS Registry Number: 121915-83-1) is a critical pharmaceutical compound used primarily in **magnetic resonance imaging (MRI)** contrast agents. Its chemical designation is tricalcium;2-[4,7-bis(carboxylatomethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate with a molecular formula of $C_{34}H_{58}Ca_3N_8O_{14}$ and a molecular weight of **923.1 g/mol**. [1] **Calteridol Calcium** functions as a **calcium complex** that contains an excess of complex-forming ligand, which prevents the release of trace amounts of free gadolinium in gadolinium-containing contrast agents, thereby addressing safety concerns related to **Nephrogenic Systemic Fibrosis** caused by gadolinium cation toxicity. [2] [3]

Table 1: Key Chemical Properties of **Calteridol Calcium**

Property	Specification
CAS Registry Number	121915-83-1

Property	Specification
Molecular Formula	C ₃₄ H ₅₈ Ca ₃ N ₈ O ₁₄
Molecular Weight	923.1 g/mol
UNII	RPH56VWA1A
Synonyms	SQ 33,248; Calteridol calcium (USAN)
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	22
Topological Polar Surface Area	307 Å ²

Pharmaceutical Applications and Industry Context

Calteridol Calcium is utilized in the formulation of **MRI contrast agents**, notably in products such as **ProHance** (Gadoteridol), which is commercially marketed worldwide. [2] The compound serves as a **stabilizing agent** in gadolinium-containing contrast formulations, where its excess complex-forming ligand capacity ensures minimal release of free gadolinium ions, thereby enhancing patient safety profile. The manufacturing of **Calteridol Calcium** represents a significant segment within the pharmaceutical industry, with several established manufacturers including **Biophore**—a company with USFDA and EU-approved API manufacturing facilities specializing in niche and complex pharmaceutical products. [4]

Synthesis Process and Stoichiometric Analysis

Manufacturing Pathway from Gadoteridol

The innovative synthesis approach for **Calteridol Calcium** utilizes **Gadoteridol** as the starting material, representing a more efficient pathway compared to conventional methods that begin with DO3A (1,4,7,10-

tetraazacyclododecane-1,4,7-triacetic acid). This process comprises two fundamental chemical transformations: [2] [3]

- **Step 1:** Decomplexation of Gadoteridol (Formula 1) using appropriate decomplexing agents to yield Teridol (Formula 2)
- **Step 2:** Complexation of the resulting Teridol with calcium ions to form **Calteridol Calcium** (Formula 3)

The starting material, Gadoteridol, is chemically known as **2,2',2''-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetate gadolinium complex**. The intermediate compound, Teridol, is **2,2',2''-[10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid** (commonly referred to as butrol). The final product, **Calteridol Calcium**, is the **calcium salt** of this structure. [2]

Reaction Stoichiometry and Molecular Equivalents

The synthesis of **Calteridol Calcium** requires precise **stoichiometric relationships** to ensure optimal yield and purity. The process involves careful control of molecular equivalents throughout both synthesis steps.

Table 2: Reaction Stoichiometry for **Calteridol Calcium** Synthesis

Reaction Component	Molecular Equivalent	Role in Reaction	Stoichiometric Notes
Gadoteridol (starting material)	1.0	Gd ³⁺ complex precursor	Basis for stoichiometric calculations
Decomplexing agent	1.0-1.5	Gd ³⁺ removal	Varies based on agent efficiency
Calcium source (CaCO ₃)	0.55-0.60 (Ca ²⁺ /F ⁻ ratio)	Ca ²⁺ provider	Slightly above theoretical 0.5 ratio
Teridol intermediate	1.0	Ligand for calcium complexation	Purified before complexation

The **calcium to ligand molar ratio** represents a critical stoichiometric parameter. The theoretical optimum Ca^{2+} to F^- ratio is 0.5 (representing twice the amount of fluoride required for each mole of calcium to synthesize one mole of calcium fluoride). However, experimental data suggests that practical optimum ratios range between **0.55-0.60** due to calcium loss during experiments through reactions with other cations present in the wastewater or within the experimental setup. [5]

Process Optimization and Parameter Control

Crystallization Optimization Strategies

The **crystallization process** for **Calteridol Calcium** production requires meticulous parameter control to maximize yield, purity, and crystal properties. Based on calcium fluoride crystallization studies, which share relevant mechanistic similarities, several critical parameters must be optimized: [5]

- **Hydraulic Retention Time (HRT):** Optimal HRT of approximately **5 hours** provides sufficient contact time for reactants while maintaining process efficiency. Shorter retention times (3-4 hours) result in lower fluoride removal, while longer times (6-8 hours) show no significant improvement due to saturation of active adsorption sites.
- **pH Control:** The optimum pH for crystallization is approximately **6.0**. At lower pH conditions, fluoride ions stabilize as hydrogen fluoride (HF) rather than calcium fluoride due to excess H^+ ions. At higher pH values, OH^- ions compete with fluoride ions, leading to formation of unwanted byproducts such as calcium hydroxide and calcium carbonate.
- **Upflow Velocity:** In fluidized bed reactor systems, optimal upflow velocities of **20-40 m/h** promote proper mixing of reactants and their interaction with seed materials. Lower velocities (10 m/h) provide insufficient mixing, while higher velocities (50-60 m/h) cause particle expulsion and reduced efficiency.

Purification and Quality Control

The manufacturing process incorporates **purification techniques** to ensure high purity of the final **Calteridol Calcium** product. After the decomplexation step, **impurities are removed using nanofiltration** to obtain high-purity Teridol intermediate. The use of **calcium carbonate** as a calcium source facilitates crystallization of high-purity **Calteridol Calcium**. [2]

The synthetic approach starting from Gadoteridol offers significant advantages over the conventional DO3A-based route, including **simplified processing** and **economic benefits**. The traditional method requires challenging purification of DO3A and additional processing steps to remove propylene oxide, which are eliminated in the Gadoteridol-based approach. [3]

Experimental Protocols

Protocol 1: Decomplexation of Gadoteridol to Teridol

4.1.1 Materials and Equipment

- **Starting Material:** Gadoteridol (Formula 1)
- **Decomplexing Agent:** Organic acid (e.g., citric acid) or ion exchange resin
- **Equipment:** Reactor vessel, temperature control system, nanofiltration unit
- **Analytical Tools:** HPLC system, pH meter

4.1.2 Step-by-Step Procedure

- **Reactor Setup:** Charge the reactor with Gadoteridol (1.0 equivalent) and purified water (5-10 volumes relative to Gadoteridol mass).
- **pH Adjustment:** Adjust pH to 3.0-4.0 using organic acid while maintaining temperature at 25-30°C.
- **Decomplexation:** Add decomplexing agent (1.0-1.5 equivalents) slowly with continuous stirring. Maintain reaction temperature below 40°C throughout addition.
- **Reaction Monitoring:** Monitor reaction completion by HPLC (disappearance of Gadoteridol peak). Typical reaction time: 4-6 hours.
- **Nanofiltration:** Pass reaction mixture through nanofiltration membrane to remove impurities and released gadolinium ions.
- **Isolation:** Concentrate filtrate under reduced pressure and isolate Teridol intermediate.
- **Quality Control:** Confirm Teridol identity and purity by HPLC and NMR spectroscopy. Purity specification: >98.5% by HPLC.

Protocol 2: Synthesis of Calteridol Calcium from Teridol

4.2.1 Materials and Equipment

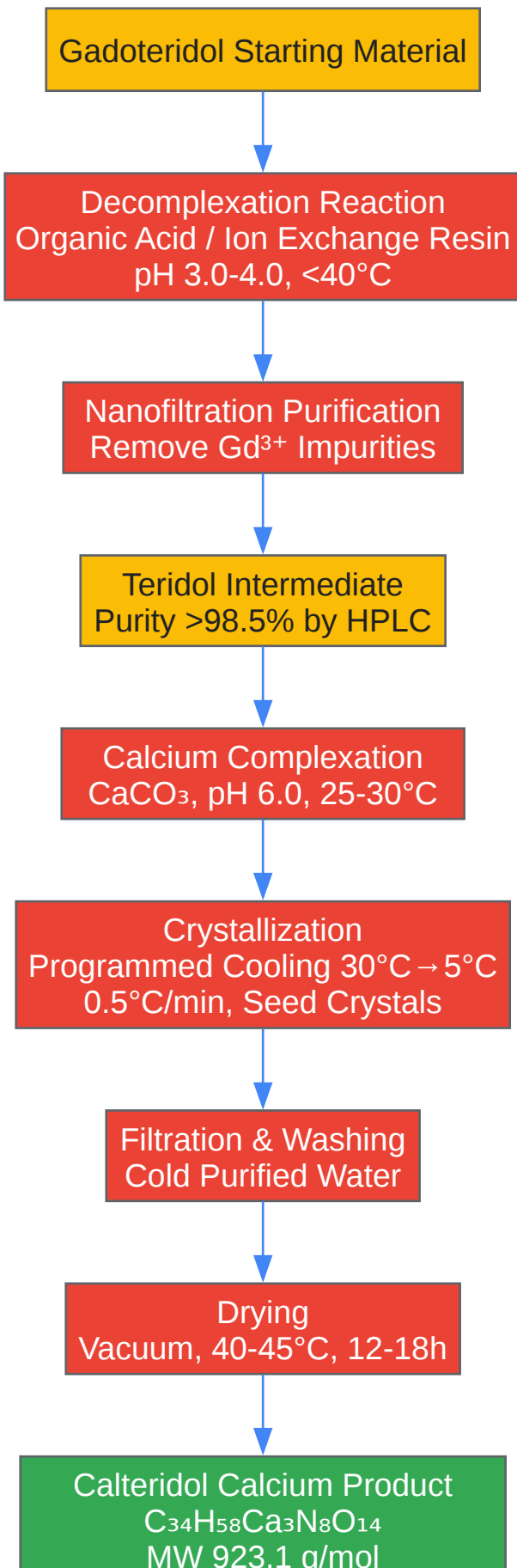
- **Starting Material:** Teridol (Formula 2) from Protocol 1

- **Calcium Source:** Calcium carbonate (pharmaceutical grade)
- **Solvent System:** Purified water, possibly with water-miscible cosolvents
- **Equipment:** Crystallization reactor, temperature control, filtration system, drying oven

4.2.2 Step-by-Step Procedure

- **Solution Preparation:** Dissolve Teridol (1.0 equivalent) in purified water (8-12 volumes) at 25-30°C with continuous stirring.
- **Calcium Addition:** Slowly add calcium carbonate (0.55-0.60 molar ratio relative to ligand) portionwise to prevent excessive foaming.
- **pH Optimization:** Adjust and maintain pH at 6.0 ± 0.2 using dilute hydrochloric acid or sodium hydroxide as needed.
- **Crystallization:** Use programmed cooling from 30°C to 5°C at a rate of 0.5°C per minute with moderate agitation (150-200 rpm).
- **Seed Crystals:** Optionally add **Calteridol Calcium** seed crystals (1-2% w/w) when solution becomes slightly turbid.
- **Crystallization Completion:** Continue stirring for additional 2-4 hours after reaching final temperature.
- **Isolation:** Collect crystals by filtration, wash with cold purified water (2-3 volumes).
- **Drying:** Dry product under vacuum (40-45°C) until constant weight is achieved (typically 12-18 hours).
- **Quality Control:** Analyze final product for identity (FTIR, NMR), purity (HPLC), crystal properties (XRPD), and residual solvents.

Process Visualization and Workflow



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*Diagram 1: **Calteridol Calcium** Synthesis Workflow - This diagram illustrates the complete manufacturing process from Gadoteridol to final **Calteridol Calcium** product, highlighting key reaction and purification steps.*

Analytical Characterization and Specifications

Quality Control Parameters

The quality of **Calteridol Calcium** must be verified through multiple analytical techniques to ensure compliance with pharmaceutical standards. Critical quality attributes include:

- **Identity Confirmation:** FTIR, NMR, and mass spectrometry matching reference spectra
- **Purity Profile:** HPLC purity not less than 98.5% (area normalization)
- **Crystalline Form:** XRPD pattern matching reference material
- **Residual Solvents:** Meets ICH guidelines for Class 1, 2, and 3 solvents
- **Water Content:** Karl Fischer titration, typically <1.0% w/w
- **Elemental Impurities:** Meets ICH Q3D guidelines for elemental impurities

Regulatory and Manufacturing Considerations

Calteridol Calcium manufacturing must comply with **Good Manufacturing Practices (GMP)** regulations across multiple jurisdictions. Successful regulatory submissions require comprehensive **Drug Master File (DMF)** documentation covering manufacturing process details, quality control procedures, and stability data. [4] The compound is typically manufactured in facilities with certifications from **USFDA, EMEA, ANVISA, COFEPRIS, and WHO GMP**. [4]

Conclusion

This document provides comprehensive application notes and detailed experimental protocols for the synthesis of **Calteridol Calcium** with optimized reaction stoichiometry and solvent systems. The presented

methodology offers significant advantages over traditional synthetic routes, including **simplified processing**, **improved economics**, and **high-purity output**. The two-step process from Gadoteridol through Teridol intermediate to final **Calteridol Calcium** product incorporates critical process parameters with defined optimal ranges, particularly for the crystallization step where pH control, retention time, and stoichiometric ratios significantly impact product quality. Implementation of these protocols should enable consistent manufacturing of **Calteridol Calcium** meeting pharmaceutical quality standards for use in MRI contrast agent formulations.

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